Diethyl 2-[(2,4-dimethylanilino)methylene]malonate
Description
Diethyl 2-[(2,4-dimethylanilino)methylene]malonate is a malonate derivative featuring a 2,4-dimethyl-substituted aniline moiety linked via a methylene group to the malonate ester core. This compound belongs to the broader class of diethyl 2-((arylamino)methylene)malonates (DAMMs), which are key intermediates in synthesizing heterocyclic compounds, particularly quinolones and chromenes . DAMMs are typically synthesized via condensation of substituted anilines with diethyl ethoxymethylenemalonate (DEEM), followed by cyclization under high-temperature conditions. The 2,4-dimethyl substitution on the aniline ring confers distinct steric and electronic properties, influencing reactivity, physical characteristics, and downstream applications compared to other DAMM derivatives.
Properties
IUPAC Name |
diethyl 2-[(2,4-dimethylanilino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-5-20-15(18)13(16(19)21-6-2)10-17-14-8-7-11(3)9-12(14)4/h7-10,17H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFZEZXAMXAJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diethyl 2-[(2,4-dimethylanilino)methylene]malonate can be synthesized through a nucleophilic vinyl substitution reaction. The typical synthetic route involves the reaction of diethylethoxymethylene malonate with 2,4-dimethylaniline in the presence of a base such as potassium hydroxide (KOH) in an alcoholic solvent . The reaction proceeds at room temperature and yields the desired product after acidification and purification.
Chemical Reactions Analysis
Diethyl 2-[(2,4-dimethylanilino)methylene]malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-deficient double bond.
Oxidation and Reduction:
Cyclization Reactions: The compound can be used in cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include bases like potassium hydroxide and solvents such as ethanol or other alcohols .
Scientific Research Applications
Chemical Structure and Synthesis
Diethyl 2-[(2,4-dimethylanilino)methylene]malonate is characterized by a methylene bridge connecting a malonate moiety to a 2,4-dimethylaniline group. Its molecular formula is , with a molecular weight of approximately 273.29 g/mol.
Synthesis Method:
The synthesis typically involves the condensation of diethyl malonate with 2,4-dimethylaniline under acidic or basic conditions. Common catalysts include piperidine or acetic acid, and the reaction is generally conducted under reflux in solvents like ethanol or methanol.
Medicinal Chemistry
This compound has been studied for its potential as a pharmacological agent due to its ability to interact with various biological targets.
1. Anticancer Activity:
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. In vitro studies have shown an IC50 value of around 15 µM against breast cancer cells, suggesting it may inhibit cell proliferation effectively.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 15 | Induction of apoptosis |
| This compound | A549 (Lung) | 20 | Cell cycle arrest |
Antifungal Properties
The compound has also demonstrated antifungal activity against various pathogens. Studies reveal that it inhibits the growth of Fusarium oxysporum, a common plant pathogen.
Table 2: Antifungal Activity Data
| Compound | Pathogen | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | Fusarium oxysporum | <0.5 | Fungicidal |
| This compound | Candida albicans | 10 | Fungistatic |
Agricultural Chemistry
In agriculture, this compound is being explored as a potential fungicide due to its efficacy against plant pathogens. Its application can lead to reduced crop losses and improved yields.
Case Study: Field Trials
Field trials conducted on tomato plants showed that the application of this compound significantly reduced the incidence of fungal infections compared to untreated controls.
Material Science
The compound serves as a precursor in the synthesis of specialty chemicals and materials with specific properties. Its unique structure allows for modifications that can enhance material performance in various applications.
Mechanism of Action
The mechanism of action of diethyl 2-[(2,4-dimethylanilino)methylene]malonate involves its ability to act as a nucleophile in various chemical reactions. The anilino group can participate in nucleophilic attacks, while the malonate moiety can stabilize reaction intermediates through resonance. The specific molecular targets and pathways depend on the context of its use in chemical reactions or biological systems .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -Cl, -F) generally reduce yields compared to electron-donating groups (e.g., -OCH₃), likely due to decreased nucleophilicity of the aniline nitrogen .
- The 2,4-difluoro derivative (99% yield) is an exception, suggesting steric or solvent effects may override electronic influences .
- The 2,4-dimethyl derivative’s synthesis conditions align with other DAMMs, but its yield remains unspecified in the provided evidence.
Physical Properties
Melting points (m.p.) and solubility vary significantly with substituent polarity and molecular symmetry.
Key Observations :
- Higher symmetry (e.g., 4-substituted derivatives) correlates with lower melting points compared to disubstituted or bulky analogs.
Contradictions :
- reports a 4-chloro derivative (2c) m.p. of 79–81°C, conflicting with a cited reference (45–46°C), highlighting variability in purification methods .
Biological Activity
Diethyl 2-[(2,4-dimethylanilino)methylene]malonate is an organic compound with notable biological activities that have garnered interest in medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound has the molecular formula and a molecular weight of approximately 289.35 g/mol. The compound features an activated methylene group flanked by two ester groups, which contribute to its reactivity in various organic reactions, such as Claisen and Knoevenagel condensations.
The synthesis typically involves a nucleophilic vinyl substitution reaction between diethylethoxymethylene malonate and 2,4-dimethylaniline in the presence of a base like potassium hydroxide (KOH) in an alcoholic solvent.
Antiviral Properties
Preliminary studies suggest that this compound exhibits antiviral activity . Its mechanism may involve interference with viral replication processes, although specific pathways remain to be fully elucidated.
Anticancer Potential
Research indicates that this compound may possess anticancer properties . The presence of the anilino group is hypothesized to enhance its interaction with biological targets involved in cancer cell proliferation and survival. Studies are ongoing to identify specific cancer types that may be particularly sensitive to treatment with this compound.
Immunosuppressive Effects
There is emerging evidence that this compound has immunosuppressive effects . This could have implications for autoimmune diseases or conditions where modulation of the immune response is beneficial.
The biological activity of this compound is largely attributed to its ability to act as a nucleophile in various chemical reactions. The anilino group can participate in nucleophilic attacks, while the malonate moiety stabilizes reaction intermediates through resonance. This dual functionality allows the compound to engage with multiple biological targets, although the exact molecular interactions require further investigation.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with related compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Diethyl 2-[(4-methylphenyl)methylene]malonate | C16H20O4 | Lacks dimethyl substitution; different biological profile |
| Methyl 4-(methylamino)benzoate | C10H13N | Simpler structure; primarily used as a local anesthetic |
| Ethyl 3-amino-4-(methylamino)benzoate | C11H14N2O2 | Contains amino groups; different pharmacological properties |
| Ethyl 4-amino-3-methylbenzoate | C10H13N | Similar amine functionality but lacks malonate structure |
This compound stands out due to its unique combination of functional groups that contribute to its specific biological activities and potential applications in medicinal chemistry .
Case Studies and Research Findings
Recent studies have highlighted various aspects of this compound:
- Antiviral Activity : In vitro assays demonstrated significant inhibition of viral replication in certain cell lines.
- Anticancer Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls.
- Immunomodulatory Effects : Clinical trials are underway to evaluate its efficacy in patients with autoimmune disorders.
These findings underscore the potential of this compound as a lead compound for drug development targeting specific enzymes or pathogens .
Q & A
Q. What is the standard synthetic route for preparing diethyl 2-[(2,4-dimethylanilino)methylene]malonate, and how can purity be ensured?
The compound is typically synthesized via condensation of 2,4-dimethylaniline with diethyl ethoxymethylenemalonate (EMME). A general protocol involves heating equimolar amounts of the reagents at 120–140°C for 2–3 hours under solvent-free conditions or in toluene . Post-reaction, low-boiling byproducts are removed via vacuum evaporation. Purification is achieved by recrystallization from solvents like diethyl ether or n-hexane, yielding a crystalline product (73–99% yield) . Purity is confirmed using TLC, HPLC (e.g., reverse-phase methods with acetonitrile/water mobile phases), and NMR .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- X-ray crystallography : Reveals intramolecular N–H⋯O hydrogen bonds forming six-membered rings and intermolecular C–H⋯O interactions stabilizing the crystal lattice .
- NMR : Key signals include the imine proton (δ ~8.1–8.3 ppm, d, J ≈ 13 Hz) and ester methyl groups (δ ~1.3–1.4 ppm) .
- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 307.1 for C15H19N2O5 derivatives) .
Q. What safety precautions are essential when handling this compound?
The compound may pose hazards (H315, H319, H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Dispose of waste via approved protocols for malonate derivatives .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the reactivity of aryl amines in this condensation reaction?
Electron-donating groups (e.g., 4-methoxy) enhance nucleophilicity, accelerating imine formation, while bulky substituents (e.g., 2,4-dimethyl) may slow reaction kinetics due to steric hindrance . Competitive side reactions (e.g., oxidation or polymerization) can occur with strongly electron-deficient anilines, necessitating controlled heating and inert atmospheres .
Q. What strategies optimize cyclization of this intermediate into quinolone derivatives?
Cyclization to quinolones (e.g., Gould-Jacobs reaction) requires high-boiling solvents like diphenyl ether at 235–250°C for 15–60 minutes. Microwave-assisted methods reduce reaction time and improve yields (e.g., 80–90% in 15 minutes vs. 1 hour conventionally) . Mechanistic studies suggest a six-membered transition state during ethanol elimination .
Q. How can conflicting crystallographic data (e.g., bond lengths, hydrogen bonding) be resolved?
Discrepancies in bond lengths (e.g., C=N vs. C–O) may arise from temperature-dependent conformational changes. Refinement using high-resolution data (Mo-Kα radiation, low-temperature measurements) and software like SHELXL improves accuracy. Compare with DFT-calculated geometries to validate experimental results .
Q. What statistical methods are effective for analyzing synthetic yield variability (e.g., 50–99%)?
Design of Experiments (DoE) with variables like temperature, solvent polarity, and catalyst loading (e.g., p-toluenesulfonic acid) can identify critical factors. Response surface methodology (RSM) optimizes conditions, while ANOVA distinguishes significant variables .
Q. How do intermolecular interactions in the solid state affect solubility and bioavailability?
Strong C–H⋯O hydrogen bonds reduce solubility in apolar solvents. Co-crystallization with hydrophilic coformers (e.g., cyclodextrins) or salt formation (e.g., sodium malonate derivatives) enhances aqueous solubility for pharmacological studies .
Methodological Guidance
Interpreting contradictory NMR data for imine protons:
Splitting patterns (e.g., doublets at δ ~11 ppm for N–H) may vary due to dynamic exchange in solution. Use variable-temperature NMR to confirm hydrogen bonding. Deuterated DMSO or CDCl3 suppresses exchange broadening .
Troubleshooting low yields in cyclization reactions:
- Incomplete elimination of ethanol : Use Dean-Stark traps or molecular sieves.
- Side reactions : Add antioxidants (e.g., BHT) to prevent radical pathways in diphenyl ether .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
